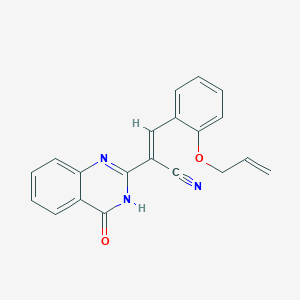
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-(allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O2 and its molecular weight is 329.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-(Allyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step reaction involving the coupling of an allyloxy-substituted phenyl group with a quinazoline derivative. The synthesis typically involves the use of various reagents and solvents, with conditions optimized for yield and purity.
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In related research, compounds exhibiting similar structural features were tested on various cell lines, including L929 and A549 cells. Results indicated that certain derivatives had minimal cytotoxic effects at lower concentrations but showed increased viability in some cases .
Table 1: Cytotoxicity Results for Related Compounds
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound A | L929 | 100 | 85 |
| Compound B | A549 | 50 | 110 |
| Compound C | HepG2 | 200 | 90 |
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways. For example, compounds with similar structures have been shown to influence apoptosis pathways by regulating proteins such as Bax and Bcl-2, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study on novel oxadiazoline derivatives demonstrated their effectiveness against biofilm-forming bacteria. The presence of specific functional groups was linked to enhanced antimicrobial activity .
- Cytotoxic Effects : Another investigation into quinazoline derivatives revealed their potential in cancer therapy, showing significant cytotoxicity against various cancer cell lines while maintaining low toxicity in normal cells .
特性
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h2-10,12H,1,11H2,(H,22,23,24)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRASUQACGWGS-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













